molecular formula C11H8IN3O3 B14914126 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one

1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B14914126
M. Wt: 357.10 g/mol
InChI Key: GPVFNBHTSRHAHG-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that features both an iodophenyl group and a nitroimidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor.

    Formation of the nitroimidazole intermediate: This involves nitration of an imidazole ring.

    Coupling reaction: The iodophenyl and nitroimidazole intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a drug candidate due to its functional groups.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with nitroimidazole groups can act as antimicrobial agents by interfering with DNA synthesis. The iodophenyl group may enhance binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.

    1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one may confer unique properties such as higher molecular weight, different electronic effects, and potentially different biological activity compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C11H8IN3O3

Molecular Weight

357.10 g/mol

IUPAC Name

1-(4-iodophenyl)-2-(4-nitroimidazol-1-yl)ethanone

InChI

InChI=1S/C11H8IN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2

InChI Key

GPVFNBHTSRHAHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])I

Origin of Product

United States

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